2-(4-Methylpiperazin-1-YL)butanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperazin-1-YL)butanedinitrile is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound has a unique structure that makes it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-YL)butanedinitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperazine with butanedinitrile under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like copper(II) acetate (Cu(OAc)2) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-YL)butanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitrile oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted piperazine derivatives .
Scientific Research Applications
2-(4-Methylpiperazin-1-YL)butanedinitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-YL)butanedinitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, indicating its potential anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: An intermediate in the synthesis of imatinib, a tyrosine kinase inhibitor used in cancer treatment.
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine:
Uniqueness
2-(4-Methylpiperazin-1-YL)butanedinitrile is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities further enhance its value in scientific research and drug development.
Properties
CAS No. |
65157-82-6 |
---|---|
Molecular Formula |
C9H14N4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)butanedinitrile |
InChI |
InChI=1S/C9H14N4/c1-12-4-6-13(7-5-12)9(8-11)2-3-10/h9H,2,4-7H2,1H3 |
InChI Key |
QWYIVSYITZCBTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(CC#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.